3,6-Pyridazinedimethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[6-(hydroxymethyl)pyridazin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-3-5-1-2-6(4-10)8-7-5/h1-2,9-10H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVVNVIRRYQZLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570887 | |
| Record name | (Pyridazine-3,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37444-30-7 | |
| Record name | (Pyridazine-3,6-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Pyridazinedimethanol typically involves the condensation of maleic anhydride with hydrazine, followed by reduction. One common method includes the following steps:
Condensation Reaction: Maleic anhydride reacts with hydrazine to form 3,6-dihydroxypyridazine.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3,6-Pyridazinedimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Fully saturated derivatives.
Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3,6-Pyridazinedimethanol serves as a versatile scaffold in drug development. Its structural features allow it to interact with biological targets effectively.
- Anticancer Activity : Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds derived from pyridine have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. A study reported that certain pyridine-ureas demonstrated low IC50 values against various cancer cell lines, indicating their potential as anticancer agents .
- Vasodilatory Effects : Similar to other pyridine derivatives, this compound may possess vasodilatory properties. Compounds like 3-Pyridinemethanol have been documented as vasodilators and antilipemic agents, suggesting potential cardiovascular applications .
Catalysis
The compound's ability to modify catalytic properties makes it valuable in various chemical reactions.
- Methanol Reforming : In the context of fuel cell technology, this compound has been explored for its role in internal reforming methanol fuel cells (IRMFC). These systems utilize methanol as a fuel source and require efficient catalysts for hydrogen production. The incorporation of pyridine-based catalysts has shown promise in enhancing the efficiency of methanol reforming processes .
- Pyridine-Modified Catalysts : Pyridine derivatives are often used to modify zeolites and other catalytic materials. For example, pyridine-modified Mordenite has been successfully applied in methanol-related catalytic reactions such as carbonylation and alkylation . This highlights the versatility of pyridine-based compounds in catalysis.
Material Science
The unique properties of this compound extend into material science applications.
- Polymer Development : The compound can be utilized in synthesizing high-performance polymers. Research has focused on developing cross-linked polymer electrolytes that can operate at elevated temperatures and provide enhanced stability and conductivity for applications in fuel cells .
- Nanocomposites : Incorporating this compound into nanocomposite materials can lead to improved mechanical and thermal properties. Such composites are useful in various industrial applications where enhanced material performance is required.
Case Study 1: Anticancer Properties
A study evaluated various pyridine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values below 5 μM across multiple cell lines . This demonstrates the potential of this compound as a lead compound for further drug development.
Case Study 2: Catalytic Efficiency
In a project focused on internal reforming methanol fuel cells, researchers investigated the integration of pyridine-based catalysts within the fuel cell's anode compartment. The findings showed that these catalysts maintained high activity and selectivity for hydrogen production over extended operation periods . This underscores the importance of this compound in advancing fuel cell technology.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedimethanol and its derivatives depends on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. For example, some pyridazine derivatives inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3,6-pyridazinedimethanol with structurally related pyridazine derivatives:
Physicochemical Properties
- Hydrophilicity: this compound’s dual hydroxyl groups likely confer higher water solubility than chlorinated (e.g., 3-Chloro-6-phenylpyridazine) or methoxy-substituted analogs (e.g., compound 6a).
- Thermal Stability: Pyridazinone derivatives (e.g., compound 6a in ) exhibit higher melting points (82–83°C) due to hydrogen bonding and crystallinity. Hydroxymethyl analogs may have lower melting points unless strong intermolecular H-bonding occurs .
- Spectroscopic Signatures: IR spectra of hydroxymethyl derivatives (e.g., Pyridazin-3-ylmethanol) show O-H stretches (~3426 cm⁻¹) and C-O vibrations (~1604 cm⁻¹), distinct from C=O stretches (1678 cm⁻¹) in pyridazinones .
Biological Activity
3,6-Pyridazinedimethanol is a compound with significant biological activity, particularly within the realm of medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is a pyridine derivative characterized by a pyridazine ring with two hydroxymethyl groups at the 3 and 6 positions. Its synthesis often involves methods that utilize readily available precursors such as cyanopyridine, allowing for efficient production with high yields. The synthetic pathway typically includes steps such as reduction and functional group transformations, which are crucial for obtaining the desired compound in pure form.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit substantial antimicrobial properties. For instance, compounds related to pyridazine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The compound's structural features suggest potential antitumor effects. Studies have demonstrated that modifications in the pyridine scaffold can enhance antiproliferative activity against cancer cell lines. The presence of hydroxymethyl groups is particularly noted for increasing this activity .
- Antiviral Properties : Given the ongoing demand for antiviral agents, especially in light of recent global health crises, compounds like this compound are being explored for their ability to inhibit viral replication .
Antimicrobial Efficacy
A study assessing the antimicrobial properties of various pyridine derivatives found that this compound exhibited significant activity against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 |
| Escherichia coli | 45 | |
| Candida albicans | 40 |
These results indicate a promising profile for further development as an antimicrobial agent.
Antitumor Activity
In a separate investigation focusing on antiproliferative effects, this compound was evaluated against several cancer cell lines. The findings highlighted its potential as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 20 |
These IC50 values suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Case Studies
- Antiviral Screening : A recent study screened various pyridine derivatives against SARS-CoV-2. Compounds similar to this compound showed inhibitory effects on viral replication in vitro, indicating potential therapeutic applications in treating COVID-19 .
- Combination Therapy : Research has explored the combination of this compound with established antibiotics to enhance efficacy against resistant bacterial strains. Results showed synergistic effects that could lead to novel treatment regimens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-Pyridazinedimethanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrazine-mediated cyclization or hydrolysis of substituted pyridazine precursors. For example, hydrazine hydrate reacts with ethyl carboxylate derivatives in methanol/ethanol under reflux (78°C) to form pyridazinone intermediates, which are further functionalized with formaldehyde to introduce hydroxymethyl groups . Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) enhances regioselectivity and reduces side products compared to conventional heating . Yield optimization requires careful control of solvent polarity (e.g., DMSO for fluorination) and catalyst selection (e.g., K₂CO₃ in acetone for nucleophilic substitutions) .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR spectra reveal pyridazine ring protons (δ 7.5–8.5 ppm) and hydroxymethyl groups (δ 3.8–4.2 ppm). Compare with NIST reference data for 3-pyridinol derivatives to confirm substitution patterns .
- FT-IR : Key peaks include O-H stretching (3200–3400 cm⁻¹) and C=N/C-O vibrations (1600–1700 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with methanol/water gradients (0.1% formic acid) for purity analysis. Molecular ion peaks ([M+H]⁺) should align with theoretical m/z values (e.g., C₆H₈N₂O₂: 140.06) .
Advanced Research Questions
Q. What strategies enable selective functionalization of the pyridazine ring in this compound for targeted applications?
- Methodological Answer :
- Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration or halogenation at the 4-position, avoiding steric hindrance from hydroxymethyl groups .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) modify the 3- and 6-positions for drug discovery .
- Biopolymer Integration : Polycondensation with bisphenol-A derivatives (K₂CO₃, DMAc solvent) creates thermally stable poly(arylene ether)s with pyridazine units .
Q. How can researchers resolve contradictions in reported reaction yields for hydroxymethyl derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and catalyst loading. For example:
- Methanol vs. Ethanol : Methanol’s higher polarity accelerates hydrazone formation (yield: 85% vs. 72% in ethanol) but may promote byproducts in acidic conditions .
- Catalyst Screening : Compare K₂CO₃ (85% yield) vs. NaH (63% yield) in nucleophilic substitutions. Use DOE (Design of Experiments) to optimize temperature and stoichiometry .
Q. What computational approaches predict the bioactive conformation of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB targets (e.g., COX-2 for anti-inflammatory activity). Parameterize hydroxymethyl groups as flexible side chains .
- DFT Calculations : B3LYP/6-31G(d) models assess electron density distribution, identifying nucleophilic sites (e.g., N1 vs. N2 for electrophilic attacks) .
- ADMET Prediction : Tools like SwissADME evaluate logP (1.2–1.8) and H-bond donors (2–3) to prioritize derivatives with drug-like properties .
Q. How does this compound enhance the thermal stability of polymers, and what analytical methods validate this?
- Methodological Answer :
- Mechanism : Pyridazine rings impart rigidity and hydrogen-bonding via hydroxymethyl groups, increasing glass transition temperatures (Tg) by 20–40°C .
- Validation :
- TGA : Decomposition onset >300°C (N₂ atmosphere, 10°C/min) confirms stability.
- DSC : Measure Tg shifts (e.g., from 150°C to 190°C) after polymer integration .
Data Contradictions and Validation
- Contradiction : Hydrolysis of 3,6-dichloropyridazine in acetic acid vs. NaOH yields 65% vs. 48% product.
- Resolution : Acetic acid’s mild acidity prevents over-hydrolysis, validated by LC-MS monitoring of intermediate chlorides .
- Contradiction : Conflicting NMR assignments for hydroxymethyl protons (δ 4.0 vs. 4.2 ppm).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
